molecular formula C20H30N4O9S2 B8004088 Sulfo-nhs-LC-biotin

Sulfo-nhs-LC-biotin

Cat. No. B8004088
M. Wt: 534.6 g/mol
InChI Key: UQZHJQWIISKTJN-YALINYFNSA-N
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Description

Sulfo-NHS-LC-Biotin is an intermediate-length, water-soluble biotinylation reagent used for labeling antibodies, proteins, and other molecules that have primary amines . It is uniquely water-soluble and membrane impermeable, making it ideal for specific labeling of cell surface proteins . The reagent reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides, to form stable amide bonds .


Synthesis Analysis

The synthesis of this compound involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . Proteins, including antibodies, typically have several primary amines available as targets for labeling, including the side chain of lysine (K) residues and the N-terminus of each polypeptide .


Molecular Structure Analysis

The molecular weight of this compound is 556.59 . The spacer arm, which is the total length added to the target, is 22.4 angstroms . This provides an excellent balance between adequate length (minimal steric hindrance for biotin binding) and modest mass .


Chemical Reactions Analysis

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This reaction forms permanent amide bonds . The reagent is water-soluble, enabling reactions to be performed in the absence of organic solvents such as DMSO or DMF .


Physical And Chemical Properties Analysis

This compound is water-soluble, enabling reactions to be performed in the absence of organic solvents such as DMSO or DMF . It is also charged by the sodium sulfonate group on the succinimidyl ring, which increases its water solubility compared to ordinary NHS-ester compounds .

Scientific Research Applications

  • Protein Solvent Accessibility Assessment : Sulfo-NHS-LC-Biotin, among other Sulfo-NHS-biotin reagents, is used for assessing amino acid accessibility of proteins, particularly useful when traditional methods are challenging. It's especially effective in tandem with MALDI-TOF mass spectrometry for topological information on difficult-to-purify proteins (Gabant, Augier, & Armengaud, 2008).

  • Effect on LC-MS/MS Detectability : The biotin tags, including this compound, impact the chromatographic, ionization, and fragmentation behavior of peptides, influencing their detection in LC-MS/MS. Recommendations include gradient optimization for hydrophobic biotinylated peptides and inclusion of singly charged precursors (Nierves & Lange, 2021).

  • Intravascular Drug Delivery : this compound is used in novel intravascular drug delivery systems. By biotinylating cellular proteins of endothelial cells, drugs can be anchored to targeted tissue vasculature, enhancing drug delivery efficiency and specificity (Hoya, Guterman, Miskolczi, & Hopkins, 2001).

  • Blood-Retina Barrier Permeability Assay : It is used in assays to evaluate retinal vascular permeability, helping to understand conditions affecting the blood-retina barrier (Wan, Ogawa, & Okajima, 2018).

  • Impact on Platelet Function : Biotinylation of platelets with this compound can impair their aggregation response, indicating a significant effect on platelet function, which is crucial for understanding in vivo platelet behavior (Magnusson, Hou, Hallberg, Breimer, & Wadenvik, 1998).

  • Selective Exoenzymatic Labeling (SEEL) for Glycoproteins : this compound is utilized in SEEL, a method for labeling cell surface glycoconjugates, enabling the enrichment and identification of large numbers of tagged glycoproteins (Sun, Yu, Zhao, Meng, Moremen, Wells, Steet, & Boons, 2016).

  • Labeling Surface Proteins of Parasites : It's used for non-radioactive labeling of surface proteins in parasites like Trypanosoma brucei, aiding in the study of their surface protein composition and potential therapeutic targets (Ezeokonkwo, Agu, & Black, 2003).

  • Comparative Proteomic Analysis : In vivo biotinylation experiments using this compound are valuable for comparative proteomic analysis of healthy and diseased tissues, aiding in biomarker identification (Strassberger, Trüssel, Fugmann, Neri, & Roesli, 2010).

Mechanism of Action

The mechanism of action of Sulfo-NHS-LC-Biotin involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .

Future Directions

Sulfo-NHS-LC-Biotin is a valuable tool for studying the expression and regulation of receptors and transporters, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells . Its future applications may include further optimization of labeling and detection experiments where steric hindrance of biotin binding is an important factor .

properties

IUPAC Name

1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHJQWIISKTJN-YALINYFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127062-22-0
Record name Sulphosuccinimidyl-6-(biotinamido)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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